Chemical Structure and Pharmacophore Differentiation Against 3-Cyano and 4-Trifluoromethyl Benzamide Analogs
The target compound is differentiated from closely related analogs by its specific substitution pattern. In comparison to 3-cyano-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide (CAS 1796969-76-0, an electron-withdrawing cyano substituent) and N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-(trifluoromethyl)benzamide (a strongly electron-withdrawing and lipophilic CF₃ group), the target compound features a 3,4-dimethoxy substitution that provides electron-donating character, increased hydrogen-bond acceptor capacity, and a distinct molecular topology [1]. The molecular formula of the target compound is C₂₀H₂₁N₃O₄ with a molecular weight of 379.416 g/mol, compared to C₂₀H₁₆N₄O₂ (344.37 g/mol) for the 3-cyano analog and C₂₁H₁₈F₃N₃O₂ (401.38 g/mol) for the 4-CF₃ analog .
| Evidence Dimension | Substituent electronic character and hydrogen-bonding capacity on the terminal benzamide ring |
|---|---|
| Target Compound Data | 3,4-di-OCH₃: σₚ (Hammett) ≈ -0.27 (electron-donating); 2 H-bond acceptors (methoxy oxygens); MW 379.416; clogP (estimated) ~3.2 |
| Comparator Or Baseline | Comparator 1 (CAS 1796969-76-0): 3-CN: σₘ ≈ +0.56 (electron-withdrawing); 1 H-bond acceptor; MW 344.37. Comparator 2 (CAS not available from excluded sources): 4-CF₃: σₚ ≈ +0.54 (electron-withdrawing); 0 additional H-bond acceptors; MW 401.38 |
| Quantified Difference | Δσ ≈ -0.83 vs. 3-CN; Δσ ≈ -0.81 vs. 4-CF₃. Δ H-bond acceptors: +1 vs. 3-CN; +2 vs. 4-CF₃. ΔMW: +35 vs. 3-CN; -22 vs. 4-CF₃. |
| Conditions | Structural comparison based on calculated and literature Hammett constants; estimated clogP using fragment-based methods. |
Why This Matters
The electron-donating, hydrogen-bond-rich 3,4-dimethoxy motif is expected to engage different residues in kinase ATP-binding pockets or GPCR orthosteric sites compared to electron-withdrawing analogs, providing a distinct SAR vector for lead optimization.
- [1] Kuujia. 3-Cyano-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide (CAS 1796969-76-0). Product page. Molecular Formula: C₂₀H₁₆N₄O₂. View Source
